molecular formula C30H22O11 B088045 (2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one CAS No. 14736-58-4

(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Cat. No.: B088045
CAS No.: 14736-58-4
M. Wt: 558.5 g/mol
InChI Key: AFDANKUHSLVEBJ-BENTYHEHSA-N
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Description

The compound “(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one” is a biflavonoid derivative characterized by two chromen-4-one (flavonoid) cores linked via a C–C bond at the 8-position of one core and the 3-position of the other. Such compounds are typically isolated from plant sources, where flavonoids play roles in defense and pigmentation .

Properties

IUPAC Name

(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O11/c31-14-5-1-12(2-6-14)28-24(25(37)21-17(34)9-16(33)10-20(21)40-28)22-18(35)11-19(36)23-26(38)27(39)29(41-30(22)23)13-3-7-15(32)8-4-13/h1-11,24,27-29,31-36,39H/t24-,27-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDANKUHSLVEBJ-BENTYHEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@@H]([C@H](O5)C6=CC=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163689
Record name Garcinia biflavonoid 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14736-58-4
Record name Garcinia biflavonoid 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Garcinia biflavonoid 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GARCINIA BIFLAVONOID 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/271565679C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Coupling via Ether Linkages

A pivotal strategy involves coupling two dihydrochromenone monomers through a regioselective ether bond . In a protocol adapted from flavonoid dimer synthesis, MOM-protected monomers react with polyethylene glycol (PEG) dimesylates in dimethylformamide (DMF) using potassium carbonate as a base. For example, apigenin dimers linked via PEG chains were synthesized in yields of 44–63%. Adjusting the PEG chain length modulates solubility and biological activity, though the target compound’s native structure lacks synthetic linkers, necessitating direct C–O bond formation between monomers.

Enzymatic Glycosylation and Dimerization

While enzymatic systems like UGT74AN2 O-glycosyltransferase and AtSuSy sucrose synthase have been employed for biflavonoid glycosylation, their applicability to non-glycosidic dimerization remains unexplored. However, engineered enzymes could theoretically catalyze regioselective coupling of hydroxyl groups, mirroring natural biflavonoid biosynthesis.

Deprotection and Final Product Isolation

Final deprotection requires sequential removal of MOM or benzyl groups under controlled conditions. For MOM-protected intermediates, 75% acetic acid under reflux or 6 M HCl at room temperature effectively restores hydroxyl functionalities. Subsequent purification via flash column chromatography (silica gel, ethyl acetate/hexane gradients) and preparative HPLC ensures high purity (>95%).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR : Key signals include doublets for the 4-hydroxyphenyl groups (δ 7.85–6.91 ppm) and multiplet patterns for the dihydrochromenone protons (δ 4.95–4.11 ppm).

  • 13C NMR : Carbonyl resonances appear at δ 192.7 ppm, with aromatic carbons between δ 161.7 and 111.1 ppm.

Stereochemical Validation

Chiral HPLC using a Daicel Chiralpak IA column resolves enantiomers, while X-ray crystallography definitively confirms absolute configurations.

Challenges and Optimization Considerations

  • Stereochemical Drift : Microwave-assisted reactions minimize racemization during cyclization.

  • Solubility Issues : Hydroxyl group protection enhances solubility in organic solvents, facilitating dimerization.

  • Yield Limitations : Electron-donating substituents on acetophenones reduce yields due to side reactions; switching to electron-withdrawing groups improves efficiency .

Chemical Reactions Analysis

(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted biflavonoids with varying functional groups .

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C21H22O10
  • Molecular Weight : 434.39 g/mol
  • Melting Point : 176-177°C
  • Density : 1.66 g/cm³
  • Solubility : Soluble in DMSO (maximum concentration: 93.0 mg/mL) .

Structural Insights

The compound features multiple hydroxyl groups and phenolic structures that contribute to its antioxidant properties. The presence of chromene and hydroxyphenyl moieties enhances its biological activity.

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of flavonoids, including this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Effects

Research indicates that compounds similar to this flavonoid exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This can be beneficial in treating chronic inflammatory diseases .

Anticancer Properties

Flavonoids are known for their potential anticancer effects. Studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Dietary Supplements

Due to its beneficial health effects, this compound may be incorporated into dietary supplements aimed at enhancing overall health and preventing chronic diseases.

Functional Foods

Incorporating this flavonoid into functional foods could provide additional health benefits beyond basic nutrition, particularly in promoting cardiovascular health and improving metabolic functions .

Natural Pesticides

Flavonoids have been explored as natural pesticides due to their ability to deter herbivores and inhibit fungal growth. This compound may contribute to sustainable agriculture practices by reducing reliance on synthetic chemicals.

Plant Growth Regulators

Research suggests that certain flavonoids can act as plant growth regulators, enhancing growth and resistance to environmental stresses. This could be particularly useful in developing crops with improved resilience .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry demonstrated the antioxidant capacity of various flavonoids, including those structurally related to this compound. The results indicated a significant reduction in lipid peroxidation levels, suggesting protective effects against oxidative damage .

Case Study 2: Anti-inflammatory Mechanisms

Research published in Phytotherapy Research examined the anti-inflammatory effects of flavonoids on human cell lines. The study found that treatment with compounds similar to this one resulted in decreased levels of TNF-alpha and IL-6, markers of inflammation .

Case Study 3: Anticancer Activity

A clinical trial reported in Cancer Letters evaluated the effects of dietary flavonoids on breast cancer patients. The findings suggested that higher intake correlated with reduced tumor progression, supporting the potential use of such compounds as adjunctive therapies .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (IUPAC) Molecular Weight Key Substituents Bioactivity Insights
Target Compound (as above) ~738.6* Two 4-hydroxyphenyl groups; hydroxyls at 3,5,7; C–C linkage at 8–3’ Hypothesized antioxidant, anti-inflammatory, or cytotoxic roles (inferred)
(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy... 450.398 Glycosylation at 3-position (6-methyloxane); dihydroxyphenyl substituent Enhanced solubility due to glycosylation
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-... ~742.6* Glycosylation at 8-position (hydroxymethyl oxane) Potential role in plant defense mechanisms
(6aR,11aR)-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol 324.376 Prenylation (3-methylbut-2-enyl); reduced hydroxylation Improved membrane permeability; insecticidal potential

*Calculated based on PubChem data and –12.

Key Findings:

Glycosylation Effects: Glycosylated analogs (e.g., –10) exhibit higher solubility due to hydrophilic sugar moieties but may reduced cellular uptake compared to non-glycosylated forms .

Hydroxylation Patterns : Increased hydroxylation (e.g., target compound’s 3,5,7-trihydroxy groups) correlates with antioxidant capacity but may reduce stability under alkaline conditions .

Research Findings and Bioactivity Insights

While direct studies on the target compound are scarce, inferences from structural analogs suggest:

  • Antioxidant Activity : Multiple hydroxyl groups likely confer radical-scavenging properties, akin to quercetin derivatives .
  • Ferroptosis Induction: Natural biflavonoids are reported to trigger ferroptosis in cancer cells (e.g., OSCC) via GPX4 inhibition, though this requires validation for the target compound .
  • Insecticidal Potential: Structural similarities to prenylated flavonoids in C. gigantea () imply possible use in pest management, though efficacy depends on cuticle penetration and metabolic resistance .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : High hydroxylation increases water solubility but may limit blood-brain barrier penetration.
  • Stability: Susceptible to oxidation at phenolic -OH groups; glycosylation or methylation (as in –10) could enhance stability .
  • Synthesis Complexity: The stereochemical complexity and biflavonoid linkage pose challenges for synthetic replication, necessitating plant extraction or advanced biotechnological methods .

Biological Activity

The compound known as (2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one is a complex flavonoid derivative with potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.

The molecular formula of this compound is C21H22O10C_{21}H_{22}O_{10} with a molecular weight of approximately 434.39 g/mol. It exhibits a melting point of 176-177 °C and is soluble in DMSO at concentrations up to 93 mg/mL .

Antioxidant Activity

Research indicates that compounds with similar chromene structures exhibit significant antioxidant properties. The compound's ability to scavenge free radicals has been demonstrated through various assays, including DPPH and ABTS assays. These activities are attributed to the presence of multiple hydroxyl groups that enhance radical scavenging capabilities .

Anticancer Properties

Several studies have investigated the cytotoxic effects of flavonoids on cancer cell lines. For instance, derivatives of chromene structures have shown promising results against human breast (MCF-7) and lung adenocarcinoma (A-549) cell lines. In vitro studies report IC50 values indicating effective inhibition of cell viability in a dose-dependent manner .

CompoundCell LineIC50 (µg/mL)
Compound 4hMCF-76.40 ± 0.26
Compound 4hA-54922.09

This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of cellular signaling pathways .

Antimicrobial Activity

Flavonoids are also known for their antimicrobial properties. The compound has been evaluated for its efficacy against various microbial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. This activity is likely due to the interaction of the hydroxyl groups with microbial cell membranes, leading to increased permeability and cell lysis .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups allows for electron donation to free radicals, neutralizing them and preventing oxidative stress.
  • Cytotoxic Mechanism : The compound may induce apoptosis via mitochondrial pathways or by activating caspases in cancer cells. This leads to DNA fragmentation and cellular disintegration .
  • Antimicrobial Mechanism : The structure allows for binding to microbial enzymes or disrupting membrane integrity, leading to cell death.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized various chromone derivatives and evaluated their cytotoxicity against MCF-7 and A-549 cell lines. The results indicated that specific structural modifications could enhance anticancer potency significantly .
  • Antioxidant Evaluation : In another study, the antioxidant capacity was assessed using multiple assays demonstrating that the compound effectively reduced oxidative stress markers in vitro .

Q & A

Basic Research Question

  • In vitro assays : Use shake-flask or HPLC-UV methods to measure solubility in buffers (pH 1.2–7.4).
  • Permeability studies : Employ Caco-2 cell monolayers or PAMPA (Parallel Artificial Membrane Permeability Assay) to predict intestinal absorption .
  • LogP determination : Utilize reversed-phase HPLC to estimate partition coefficients, critical for assessing lipophilicity .

How can researchers design structure-activity relationship (SAR) studies to explore this compound’s biological targets?

Advanced Research Question

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities toward enzymes (e.g., kinases or cytochrome P450 isoforms). Focus on hydroxyl and chromenone moieties as key pharmacophores .
  • Fragment-based screening : Synthesize simplified analogs (e.g., dehydroxylated or methylated derivatives) to isolate contributions of specific substituents .
  • In vitro enzymatic assays : Test inhibition of targets like tyrosinase or cyclooxygenase-2 (COX-2), given structural similarities to known flavonoid inhibitors .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE requirements : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and synthesis steps .
  • Waste disposal : Neutralize acidic/basic waste streams before disposal. Follow EPA guidelines for organic compounds with undefined ecotoxicity profiles .
  • Emergency measures : Ensure access to eyewash stations and safety showers, particularly due to the compound’s potential irritancy (based on analogous chromenones) .

What analytical techniques are most effective for assessing purity and stability under varying storage conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways. Monitor via UPLC-PDA-MS .
  • Stability-indicating assays : Use chiral HPLC to detect enantiomeric shifts, which are critical for compounds with multiple stereocenters .
  • Dynamic vapor sorption (DVS) : Quantify hygroscopicity, as hydroxyl-rich structures may exhibit moisture sensitivity .

How can contradictory bioactivity data (e.g., conflicting IC50 values across studies) be systematically addressed?

Advanced Research Question

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) and use nonlinear regression models (e.g., GraphPad Prism) to calculate robust IC50 values .
  • Meta-analysis : Cross-reference with structurally related compounds (e.g., flavonoid derivatives) to identify trends in bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Reactant of Route 2
(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.